3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide
Overview
Description
3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy-methylphenyl group, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the methoxy-methylphenyl group, and the coupling with the phenylpropanamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxy-3-methylphenyl)propionic acid
- 4-methoxy-3-methylbenzaldehyde
- 3-(4-methoxy-3-methylphenyl)acrylic acid
Uniqueness
Compared to similar compounds, 3-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylpropanamide stands out due to its unique triazole ring and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-21-20-22(16-17-25(21)34-2)10-9-15-26-30-31-28(32(26)24-13-7-4-8-14-24)35-19-18-27(33)29-23-11-5-3-6-12-23/h3-8,11-14,16-17,20H,9-10,15,18-19H2,1-2H3,(H,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRIWCXMYPODNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC2=NN=C(N2C3=CC=CC=C3)SCCC(=O)NC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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